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Compound of Interest

Compound Name: Pivalamidine hydrochloride

Cat. No.: B051598

Abstract

Pivalamidine hydrochloride (2,2-Dimethylpropanimidamide hydrochloride) is a valuable
reagent and building block in synthetic and medicinal chemistry. Its unique structural features,
dominated by a sterically hindered tert-butyl group and a basic amidine moiety, dictate its
reactivity, stability, and spectroscopic characteristics. This guide provides a comprehensive
technical overview of pivalamidine hydrochloride, synthesizing data from established
chemical literature and supplier specifications. We will explore its synthesis via the classical
Pinner reaction, delve into its key physicochemical and spectroscopic properties, analyze its
reactivity and stability profile with a focus on hydrolysis, and provide detailed, field-tested
protocols for its synthesis and characterization. This document is intended for researchers,
scientists, and drug development professionals who require a deep, practical understanding of
this compound for effective application in their work.

Introduction and Molecular Overview

Pivalamidine, in its hydrochloride salt form, is a stable, crystalline solid that serves as a key
intermediate in the synthesis of various nitrogen-containing compounds, including pyrimidines
and triazines.[1] The core structure features a central carbon double-bonded to one nitrogen
and single-bonded to another, a functional group known as an amidine. This group is isosteric
to the guanidinium group of arginine and is strongly basic, readily protonating to form a
resonance-stabilized amidinium cation.
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The presence of the bulky tert-butyl group adjacent to the amidine functionality imparts
significant steric hindrance. This influences the molecule's reactivity, shielding the electrophilic
carbon from certain nucleophilic attacks and affecting its solid-state packing and solubility.

Molecular Structure:

IUPAC Name: 2,2-dimethylpropanimidamide hydrochloride[2]

Synonyms: 2,2-Dimethylpropionamidine Hydrochloride, Pivalimidamide HCI[2]

CAS Number: 18202-73-8[2]

Molecular Formula: CsH12N2-HCI[1]

Synthesis and Purification

The most reliable and classical method for synthesizing amidines from nitriles is the Pinner
reaction.[3] This two-step process first involves the acid-catalyzed reaction of a nitrile
(pivalonitrile) with an alcohol (e.g., ethanol) to form a stable intermediate called a Pinner salt
(an alkyl imidate hydrochloride).[4] This intermediate is then treated with ammonia or an
ammonium salt to yield the final amidine hydrochloride.[5]

Synthesis Workflow

The overall workflow involves the formation of the Pinner salt followed by ammonolysis.
Anhydrous conditions are critical in the first step to prevent the hydrolysis of the nitrile or the
imidate intermediate into an unwanted ester or pivalamide.[3][6]
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Step 1: Pinner Salt Formation
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Caption: Workflow for Pivalamidine HCI Synthesis.

Detailed Experimental Protocol: Synthesis
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Causality Statement: This protocol is designed to maintain anhydrous conditions and control
temperature, which are critical factors for maximizing yield and preventing side reactions. Low
temperatures (0-5 °C) are essential during HCI gas addition to prevent the exothermic reaction
from degrading the thermally unstable Pinner salt intermediate.[3]

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic
stirrer, a gas inlet tube extending below the surface of the reaction solvent, and a drying tube
(e.g., CaClz) to protect from atmospheric moisture.

Reagent Charging: Charge the flask with pivalonitrile (1.0 eq) and anhydrous ethanol (2.0
eq). Cool the mixture to 0 °C in an ice bath.

Pinner Salt Formation: Bubble dry hydrogen chloride gas through the stirred solution.
Monitor the reaction's progress (e.g., by TLC). Maintain the temperature below 5 °C
throughout the addition. The Pinner salt will often precipitate as a white solid.

Isolation of Intermediate (Optional but Recommended): Once the reaction is complete, the
precipitated ethyl pivalimidate hydrochloride can be filtered under an inert atmosphere,
washed with cold, anhydrous diethyl ether, and dried under vacuum.

Ammonolysis: The isolated Pinner salt is added portion-wise to a solution of ethanolic
ammonia at 0 °C. Alternatively, the crude reaction mixture can be basified and treated with
an ammonium salt like ammonium carbonate.[5]

Reaction & Workup: Stir the mixture for 10-12 hours, allowing it to warm to room
temperature.[5] The reaction mixture is then filtered to remove any inorganic salts.

Purification: The filtrate is concentrated under reduced pressure. The resulting crude
pivalamidine hydrochloride is purified by recrystallization, typically from a solvent system
like ethanol/ethyl acetate, to yield a white crystalline solid.[5]

Physicochemical Properties

The physical properties of pivalamidine hydrochloride are summarized below. These values
are critical for determining appropriate solvents for reactions and analysis, as well as for
understanding its drug-like properties.[7]
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Property Value Source(s)
Molecular Weight 136.62 g/mol [1]
White to off-white crystalline
Appearance _
solid/powder
Melting Point 191.0t0 195.0 °C
Purity >98.0% (by Titration) [1]

- Room temperature, store
Storage Conditions )
under inert gas

" . Hygroscopic; sensitive to
Key Condition to Avoid ]
moisture

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Statement: Deuterated methanol (CD3zOD) or DMSO-ds are suitable NMR solvents.
The choice of solvent can affect the chemical shift and appearance of the labile N-H protons

due to hydrogen-deuterium exchange. The presence of the positive charge on the amidinium
group causes a downfield shift of adjacent protons compared to the free base.[8]

e 1H NMR (Expected):

o 0 ~1.2-1.4 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the sterically
bulky tert-butyl group.

o 0 ~8.5-9.5 ppm (broad singlet, 3H or 4H): These are the labile protons on the nitrogen
atoms (NHz and =NHz%). Their integration and chemical shift can vary depending on the
solvent, concentration, and water content.

e 13C NMR (Expected):
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o & ~27-29 ppm: Methyl carbons of the tert-butyl group.
o 0 ~35-37 ppm: Quaternary carbon of the tert-butyl group.

o § ~170-175 ppm: The amidinium carbon (C=N). This downfield shift is characteristic of a
sp?-hybridized carbon bonded to two electronegative nitrogen atoms.

Infrared (IR) Spectroscopy

Causality Statement: IR spectroscopy is useful for identifying key functional groups. The
spectrum of the hydrochloride salt will differ from the free base, notably in the N-H stretching
region due to the formation of the amidinium ion.

e ~3400-3100 cm™1 (broad, strong): N-H stretching vibrations of the NH2* group. This region is
often broad due to extensive hydrogen bonding in the solid state.

e ~2970 cm~1: C-H stretching of the tert-butyl group.

e ~1680 cm~1 (strong): C=N stretching vibration of the amidinium group. This is a key
diagnostic peak.

e ~1600 cm~1: N-H bending (scissoring) vibration.

Mass Spectrometry (MS)

Causality Statement: Electrospray ionization (ESI) in positive ion mode is the ideal technique
for analyzing the salt. The analysis will detect the cationic form of the molecule (the free base
protonated).

o Expected [M+H]*: The mass spectrometer will detect the free base, pivalamidine.
o Molecular Formula of Free Base: CsHi12N2[2]
o Exact Mass: 100.10 Da[2]

o Expected m/z: 101.11 ([M+H]*)

Chemical Reactivity and Stability
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Basicity and Acidity

The defining chemical characteristic of pivalamidine is its basicity. The amidine functional group
is one of the strongest organic bases. Upon protonation, the positive charge is delocalized
across the N-C-N system, resulting in a highly stable conjugate acid (the amidinium ion). This
high basicity means it will exist in its protonated hydrochloride form under neutral or acidic
conditions.

Hydrolysis

The primary pathway for the degradation of pivalamidine hydrochloride is hydrolysis, which
converts the amidine back to the corresponding amide (pivalamide).[9] This reaction is
analogous to amide hydrolysis and can be catalyzed by both acid and base, although the
conditions required are generally more forcing than for esters.[10][11]

Causality Statement: The stability of the compound is compromised by moisture. The
electrophilic carbon of the protonated amidinium ion is susceptible to nucleophilic attack by
water. This underscores the necessity of storing the compound in a dry, inert atmosphere.

+H20

- NHs
Pivalamidine Cation Nucleophilic Attack Tetrahedral Intermediate (Proton Transfer & Ehmm%(Pivalamide) (AmmonialAmmonium)

Click to download full resolution via product page

Caption: Simplified Hydrolysis Pathway of Pivalamidine.

Handling and Storage

» Handling: Pivalamidine hydrochloride is an irritant to the skin and eyes.[1] Appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must
be worn. Handle in a well-ventilated area or chemical fume hood.

o Storage: The compound is hygroscopic and should be stored in a tightly sealed container in
a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or
argon) to prevent hydrolysis.
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Conclusion

Pivalamidine hydrochloride is a foundational building block whose utility is derived from its
distinct chemical properties. Its synthesis is readily achieved through the robust Pinner
reaction, and its structure is easily confirmed by standard spectroscopic methods. The
compound's high basicity and susceptibility to hydrolysis are its most critical reactive
characteristics, dictating its handling, storage, and application in synthetic protocols. A thorough
understanding of these properties, as detailed in this guide, is paramount for any researcher
intending to use this versatile reagent effectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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